molecular formula C16H18N4O B11123774 2-Ethyl-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

2-Ethyl-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11123774
M. Wt: 282.34 g/mol
InChI Key: BSFQUZBQRGGCCE-UHFFFAOYSA-N
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Description

2-Ethyl-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound that features an oxazole ring substituted with a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile typically involves the following steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an appropriate amine. For instance, starting with 2-ethyl-4-cyanobenzaldehyde and reacting it with 4-phenylpiperazine under acidic conditions can yield the desired oxazole ring.

  • Substitution Reactions: : The phenylpiperazine moiety is introduced via a nucleophilic substitution reaction. This involves reacting the oxazole intermediate with 4-phenylpiperazine in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxazole derivatives with different oxidation states.

  • Reduction: : Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole carboxylic acids, while reduction could produce oxazole amines.

Scientific Research Applications

2-Ethyl-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Ethyl-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, suggesting potential applications in the treatment of psychiatric disorders. The oxazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to its specific combination of an oxazole ring and a phenylpiperazine moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

2-ethyl-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H18N4O/c1-2-15-18-14(12-17)16(21-15)20-10-8-19(9-11-20)13-6-4-3-5-7-13/h3-7H,2,8-11H2,1H3

InChI Key

BSFQUZBQRGGCCE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(O1)N2CCN(CC2)C3=CC=CC=C3)C#N

Origin of Product

United States

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